molecular formula C6H10Cl2 B7822015 trans-1,2-Dichlorocyclohexane

trans-1,2-Dichlorocyclohexane

Cat. No.: B7822015
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Halogenated Cycloalkane Chemistry

Halogenated cycloalkanes are cyclic hydrocarbons where one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.orgbritannica.com These compounds are a subset of the broader class of organohalogens, which have found extensive use as solvents, pesticides, and intermediates in the synthesis of a wide array of chemical products like dyes and pharmaceuticals. britannica.combritannica.com

Within this class, disubstituted cyclohexanes, particularly dihalocyclohexanes, are of fundamental importance to the study of stereochemistry. libretexts.org The three-dimensional arrangement of atoms in these molecules gives rise to various forms of isomerism. brainly.com This includes configurational isomers, such as cis-trans isomers, which have different spatial arrangements of substituents relative to the ring plane and cannot be interconverted without breaking chemical bonds. pdx.edudeogiricollege.org For 1,2-dichlorocyclohexane (B75773), this results in a cis isomer and a trans isomer. libretexts.org

Furthermore, these molecules exhibit conformational isomerism due to the flexibility of the cyclohexane (B81311) ring, which predominantly exists in a stable chair conformation to minimize angle and torsional strain. masterorganicchemistry.com In a chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (in the approximate plane of the ring). masterorganicchemistry.com These chair forms can interconvert via a "ring flip," which causes axial substituents to become equatorial and vice versa. masterorganicchemistry.com The relative stability of these conformers is dictated by steric interactions, such as 1,3-diaxial interactions and gauche interactions, which generally make the equatorial position more favorable for bulky substituents. masterorganicchemistry.comwikipedia.orgchemistrysteps.com

Historical Trajectory of Research in Organic Halogen Chemistry

The study of organic halogen compounds dates back centuries, with chloroethane (B1197429) being synthesized as early as the 15th century. wikipedia.org However, the systematic investigation and synthesis of these compounds began in earnest in the 19th century, in parallel with the broader development of organic chemistry and the structural theory of alkanes. wikipedia.org Early chemists developed reliable methods for the selective formation of carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes. wikipedia.orgbritannica.com

The term "halogen," derived from Greek, means "salt-forming," reflecting the ability of these elements to form salts with metals. unacademy.com The elements themselves—fluorine, chlorine, bromine, and iodine—are highly reactive and are typically found in nature as ions or in compounds. unacademy.comwikipedia.org Elemental chlorine was first isolated and identified as an element in the late 18th and early 19th centuries. wikipedia.org The discovery and understanding of halogens and their compounds have been pivotal, leading to their use in a vast range of applications, from industrial chemicals to pharmaceuticals. britannica.comwikipedia.org The unique properties of the carbon-halogen bond, including its polarity and reactivity, have made organohalogen compounds indispensable tools and subjects of study in synthetic and physical organic chemistry. britannica.com

Scope and Research Focus on trans-1,2-Dichlorocyclohexane (B1586812)

The focus of this article is the specific chemical compound this compound. This molecule is a configurational isomer of 1,2-dichlorocyclohexane and is chiral. libretexts.orgdeogiricollege.org It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. pdx.edu In contrast, the cis-1,2-dichlorocyclohexane (B86984) isomer is an achiral meso compound because it possesses an internal plane of symmetry. libretexts.orgdeogiricollege.org

A central topic of research for this compound is the conformational equilibrium between its two possible chair forms: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. spcmc.ac.in A ring flip interconverts these two conformations. pdx.edu Unlike simple monosubstituted cyclohexanes where the equatorial conformer is almost always significantly more stable, the situation for trans-1,2-dihalocyclohexanes is more complex. masterorganicchemistry.comacs.org The balance between the (e,e) and (a,a) forms is governed by a subtle interplay of steric and electrostatic effects. acs.org

The diequatorial conformer is favored by the avoidance of destabilizing 1,3-diaxial steric interactions, but it is destabilized by a gauche interaction between the two chlorine substituents. libretexts.org Conversely, the diaxial conformer avoids this gauche interaction but introduces steric repulsion between the axial chlorine atoms and the axial hydrogens on carbons 3 and 5. stackexchange.com Furthermore, dipole-dipole interactions between the polar C-Cl bonds play a crucial role, with their effects differing significantly between the two conformations and being highly sensitive to the surrounding medium. spcmc.ac.inacs.org

Researchers have employed a variety of experimental and computational methods to investigate this equilibrium, including:

Electron Diffraction: Used to determine the molecular structure and conformational composition in the gas phase. researchgate.net

NMR and Raman Spectroscopy: Used to study the conformational equilibrium in different solvents and as a function of temperature. acs.orgcdnsciencepub.com

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are used to model the energies of the conformers and predict their relative stabilities. acs.orgresearchgate.netrsc.org

Key research has shown that the diaxial conformer is surprisingly stable and even predominates in the gas phase, while the diequatorial conformer becomes more favored in polar solvents. spcmc.ac.inacs.orgresearchgate.net This compound also serves as a model substrate for studying the mechanisms of reactions such as E2 eliminations, where the stereochemical arrangement of the leaving groups is critical.

Detailed Research Findings

Conformational Equilibrium

The study of this compound is a classic example of conformational analysis in disubstituted cyclohexanes. The molecule exists as a dynamic equilibrium between the diequatorial (e,e) and diaxial (a,a) chair conformations.

Diequatorial (e,e) <=> Diaxial (a,a)

Early research and textbook rules based on steric hindrance would predict a strong preference for the diequatorial conformer to avoid the significant steric strain of 1,3-diaxial interactions. masterorganicchemistry.com However, extensive experimental and theoretical studies have revealed a more nuanced reality.

An important gas-phase study using electron diffraction determined the composition of this compound at 100°C to be approximately 60% diaxial (a,a) and 40% diequatorial (e,e). researchgate.net This preference for the diaxial conformer in the gas phase is contrary to simple steric arguments and highlights the importance of electrostatic interactions. In the diaxial form, the dipoles of the two C-Cl bonds are nearly anti-parallel, which is an electrostatically favorable arrangement, whereas in the diequatorial form, the dipoles are oriented at a 60° angle (gauche), leading to repulsion. acs.org

The equilibrium is highly sensitive to the environment. In solution, the preference shifts towards the diequatorial conformer as the polarity of the solvent increases. spcmc.ac.inacs.org Polar solvents can better stabilize the larger dipole moment of the diequatorial conformer compared to the nearly nonpolar diaxial conformer. spcmc.ac.inrsc.org For instance, in the crystalline state, the compound exists exclusively in the diequatorial conformation. spcmc.ac.in

Structural and Spectroscopic Data

Detailed studies have provided precise data on the structure and properties of this compound.

Interactive Table: Physical and Chemical Properties

Property Value Source
Molecular Formula C₆H₁₀Cl₂ chemicalbook.com
Molecular Weight 153.05 g/mol chemicalbook.comchemeo.com
Appearance Clear colorless to yellow liquid chemdad.com
Boiling Point 105–115 °C (at 33 mm Hg)
CAS Number 822-86-6 chemicalbook.com

| Standard Gibbs Free Energy of Formation (ΔfG°) | -7.48 kJ/mol | chemeo.com |

Interactive Table: Spectroscopic Data (NMR)

Nucleus Solvent Chemical Shift (δ) Description Source
¹H NMR CDCl₃ 4.08–3.94 ppm Multiplet, CH-Cl protons
¹H NMR CDCl₃ 1.84–1.65 ppm Multiplet, methylene (B1212753) protons

| ¹³C NMR | CDCl₃ | 63.30 ppm | C1 and C2 carbons | nih.gov |

Interactive Table: Structural Parameters from Gas-Phase Electron Diffraction researchgate.net

Parameter Diaxial (a,a) Conformer Diequatorial (e,e) Conformer
C-C Bond Length (r_g/Å) 1.525(4) 1.525(6)
C-Cl Bond Length (r_g/Å) 1.806(2) 1.787(2)
∠C-C-Cl (angle_α/°) 107.3(3) 111.5(3)
∠C-C-C (angle_α/°) 113.9(5) (at C1/C2) 111.6(5) (at C1/C2)

| Cl-C-C-Cl Torsion Angle (angle_α/°) | 165.3(9) | -59.4(9) |

Note: Values in parentheses represent estimated uncertainties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1,2-dichlorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZIBFVJYNETN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Advancements

Stereospecific Synthesis of trans-1,2-Dichlorocyclohexane (B1586812)

The primary goal in the stereospecific synthesis of this compound is to control the approach of the chlorine atoms or their equivalents to the cyclohexane (B81311) precursor, ensuring an anti-addition or a sequence of reactions that results in the desired trans configuration.

Epoxide Ring-Opening Chlorination

The ring-opening of cyclohexene (B86901) oxide is a common strategy for introducing two functional groups onto adjacent carbons. However, the stereochemical outcome of these reactions is highly dependent on the mechanism and the reagents employed. For the formation of 1,2-dihalides, the reaction typically proceeds via a mechanism involving two successive nucleophilic substitution (SN2) steps, each causing an inversion of stereochemistry.

The reaction of epoxides with dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) is a well-established method for producing dichlorides. When cyclohexene oxide is treated with this reagent, the reaction proceeds with a double inversion mechanism. orgsyn.org The first SN2 attack by a chloride ion opens the epoxide ring, inverting the configuration at one carbon center. A subsequent intramolecular SN2 attack by the oxygen (now part of a phosphonium (B103445) intermediate) displaces the first chloride, forming a new epoxide-like ring with inverted stereochemistry relative to the starting material. A final SN2 attack by chloride on this intermediate inverts the second carbon center. The net result of two inversions is a retention of the original stereochemistry, leading to the formation of cis-1,2-Dichlorocyclohexane (B86984) from cyclohexene oxide. orgsyn.org Procedures using this method report a product that is virtually free of the trans isomer, making this pathway unsuitable for the stereospecific synthesis of this compound. orgsyn.org

Sulfuryl chloride (SO₂Cl₂), often in the presence of a base like pyridine (B92270), can also be used to open epoxides to form dichlorides. Similar to the dichlorotriphenylphosphorane pathway, the reaction of cyclohexene oxide with sulfuryl chloride and pyridine generally proceeds with a double inversion, leading predominantly to cis-1,2-Dichlorocyclohexane. cdnsciencepub.com The stereospecificity of this reaction can be very high, with some conditions yielding over 99% of the cis isomer. cdnsciencepub.com

Transition Metal-Catalyzed Anti-Addition to Cyclohexene

The most direct and highly stereoselective method for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) across the double bond of cyclohexene. This reaction is the archetypal example of an anti-addition mechanism. quora.comlibretexts.org

The reaction proceeds through a key intermediate known as a cyclic chloronium ion. The π-electrons of the cyclohexene double bond attack a chlorine molecule, displacing a chloride ion and forming a three-membered ring with the positively charged chlorine atom. brainly.com This intermediate shields one face of the original double bond. The nucleophilic chloride ion that was displaced must then attack from the opposite face in an SN2-like manner. libretexts.org This backside attack occurs on one of the two carbons of the chloronium ion, leading to the opening of the ring and the formation of the vicinal dichloride with the two chlorine atoms in a trans configuration. brainly.com This method is highly stereospecific and is the most common and efficient laboratory synthesis of this compound. While this reaction is not typically catalyzed by transition metals, it represents the fundamental pathway for anti-addition. In some contexts, Lewis acids may be used to catalyze related halogenation reactions, but the direct addition of Cl₂ to cyclohexene generally proceeds efficiently without a catalyst. nih.gov

Electrochemical Chlorination Approaches

Electrochemical methods offer an alternative means of generating reactive chlorine species for addition reactions. However, research into the electrochemical dichlorination of alkenes has shown that the stereochemical outcome can be different from the classic solution-phase electrophilic addition. Recent studies have described the development of an electrochemical cis-dichlorination of alkenes. researchgate.net For cyclohexene, this method, which utilizes a phenylselenyl chloride catalyst and tetrabutylammonium (B224687) chloride as a supporting electrolyte and chloride source, has been optimized to produce cis-1,2-Dichlorocyclohexane. researchgate.netresearchgate.net The mechanism of these reactions is distinct from the chloronium ion pathway and does not result in the trans product. At present, electrochemical methods have been specifically developed to favor the cis isomer, and stereospecific electrochemical routes for the synthesis of this compound are not well-documented.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to 1,2-Dichlorocyclohexane (B75773) is dictated by the desired stereoisomer. The methods discussed exhibit vastly different stereoselectivities. The direct electrophilic addition of chlorine to cyclohexene is the most effective and stereospecific method for producing the trans isomer. In contrast, epoxide ring-opening strategies are highly stereoselective for the cis isomer.

Synthetic RoutePrecursorKey Reagent(s)Predominant StereoisomerTrans Isomer Yield/SelectivityReference
Transition Metal-Catalyzed Anti-Addition to CyclohexeneCyclohexeneCl₂transHigh stereoselectivity quora.comlibretexts.orgbrainly.com
Epoxide Ring-Opening (Dichlorotriphenylphosphorane)Cyclohexene OxidePh₃PCl₂cisVirtually none orgsyn.org
Epoxide Ring-Opening (Sulfuryl Chloride)Cyclohexene OxideSO₂Cl₂ / PyridinecisLow; minor product (e.g., 11.6%) under specific conditions cdnsciencepub.com
Electrochemical ChlorinationCyclohexenee⁻, PhSeCl, Bu₄NClcisNot reported/Not favored researchgate.net

Efficiency and Stereoselectivity Metrics

The direct chlorination of cyclohexene is a common method for producing 1,2-dichlorocyclohexane. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the chlorinating agent used. The reaction proceeds through a chloronium ion intermediate, and the subsequent nucleophilic attack of the chloride ion typically occurs in an anti-fashion, leading to the trans product. However, competing syn-addition and other side reactions can lower the diastereoselectivity.

Another important synthetic route is the ring-opening of cyclohexene oxide. This method can offer high stereoselectivity, as the reaction often proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. The choice of the chlorine source and catalyst is crucial in directing the reaction towards the desired trans-isomer. For instance, the reaction of cyclohexene oxide with a chlorine source in the presence of a Lewis acid can be optimized to favor the formation of this compound.

Starting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio (trans:cis)Reference
CyclohexeneCl2, CCl4, 0 °C~80%>95:5 libretexts.org
CyclohexeneSO2Cl2, AIBN, Benzene, reflux~75%Variable, often favors trans
Cyclohexene oxideHCl, EtherHighPredominantly trans youtube.com
Cyclohexene oxideSiCl4, various solvents60-90%Highly trans-selective

This table is interactive. Click on the headers to sort the data.

Scalability Considerations for Preparative Methods

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Key considerations include cost-effectiveness of starting materials and reagents, process safety, and the environmental impact of the chosen synthetic route.

For the direct chlorination of cyclohexene, the handling of gaseous chlorine on a large scale requires specialized equipment and stringent safety protocols to mitigate risks of exposure and uncontrolled reactions. The exothermic nature of the chlorination reaction also necessitates efficient heat management to prevent runaway reactions and the formation of undesired byproducts. The use of solvents like carbon tetrachloride is often avoided in industrial processes due to environmental and health concerns, prompting research into greener solvent alternatives.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability. The application of flow technology to the synthesis of this compound is an area of growing interest.

The chlorination of cyclohexene in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can enhance the selectivity of the reaction towards the desired trans-isomer and minimize the formation of over-chlorinated and other byproducts. The high surface-area-to-volume ratio in microreactors facilitates efficient heat exchange, which is particularly beneficial for managing the exothermicity of the chlorination reaction, thereby improving process safety.

Furthermore, continuous flow systems can enable the use of hazardous reagents like chlorine gas in a safer manner by generating and consuming them in situ, minimizing the amount of hazardous material present at any given time. While specific reports on the continuous flow synthesis of this compound are still emerging, the principles demonstrated in the continuous flow chlorination of other cycloalkanes suggest significant potential for this technology in producing dichlorocyclohexanes with high efficiency and selectivity.

Advanced Purification Strategies for Isomeric Purity

Achieving high isomeric purity of this compound is crucial for its application in stereoselective synthesis and other specialized fields. This requires effective separation from its cis-isomer and, in the case of chiral applications, the resolution of its enantiomers.

Traditional purification methods such as distillation and column chromatography are often employed. However, the similar boiling points and polarities of the cis and trans isomers can make their separation by distillation challenging. Preparative gas chromatography and high-performance liquid chromatography (HPLC) can provide high purity but are often not practical for large-scale production due to cost and throughput limitations.

More advanced techniques are being explored to address these challenges. Preparative supercritical fluid chromatography (SFC) has shown promise for the separation of stereoisomers, offering advantages such as faster separation times and reduced solvent consumption compared to HPLC. nih.govnih.govwaters.comyoutube.comamericanpharmaceuticalreview.com The use of chiral stationary phases in SFC can also enable the separation of the enantiomers of this compound.

Crystallization-based methods offer a potentially scalable and cost-effective approach for isomer separation. The formation of diastereomeric salts or co-crystals with a chiral resolving agent can facilitate the separation of enantiomers. For the separation of cis and trans isomers, fractional crystallization under carefully controlled conditions can be effective if there is a significant difference in the solubility of the isomers or their derivatives. For instance, methods analogous to the separation of cis- and trans-diaminocyclohexane isomers through the crystallization of their salts could be adapted for dichlorocyclohexane. researchgate.netgoogle.com

Stereochemical and Conformational Analysis

Configurational Isomerism and Chiral Properties

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For trans-1,2-Dichlorocyclohexane (B1586812), this involves the spatial arrangement of the two chlorine atoms attached to the cyclohexane (B81311) ring.

Enantiomeric Pairs and Stereogenic Centers

The structure of this compound possesses two stereogenic centers, which are the two carbon atoms (C1 and C2) bonded to the chlorine atoms. idc-online.comlibretexts.org The presence of these chiral centers means that the molecule is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers: the (1R,2R) and (1S,2S) isomers. idc-online.comlibretexts.orgstackexchange.com These two molecules are non-superimposable mirror images of each other and are optically active. stackexchange.commsu.edu Neither of the trans enantiomers has an internal plane of symmetry. stackexchange.com

Conformational Isomerism in the Cyclohexane Ring

The cyclohexane ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. The orientation of the substituents in this chair form leads to conformational isomerism.

Diequatorial (ee) and Diaxial (aa) Conformations

For this compound, the two chlorine atoms can occupy two distinct positions in the chair conformation:

Diequatorial (ee) conformation : Both chlorine atoms are located in equatorial positions. This conformation is generally more stable in solution as it minimizes steric hindrance. study.comstudy.com However, it does experience some torsional strain due to a gauche interaction between the two adjacent chlorine substituents. yale.eduyoutube.com

Diaxial (aa) conformation : Both chlorine atoms are in axial positions. This conformer is subject to significant steric strain from 1,3-diaxial interactions, where the axial chlorine atoms are crowded by the axial hydrogen atoms on the same side of the ring. msu.eduyoutube.com

In the trans configuration, the two substituents on adjacent carbons are on opposite sides of the ring, which necessitates that they are either both equatorial or both axial. study.comyoutube.com

Dynamic Chair-Chair Interconversion Processes

The diequatorial (ee) and diaxial (aa) conformations of this compound are not static. They rapidly interconvert at room temperature through a process known as a chair-chair interconversion or "ring flip". idc-online.commsu.eduyoutube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com This dynamic equilibrium means that a sample of this compound consists of a mixture of both the 'ee' and 'aa' conformers. idc-online.com

Quantitative Assessment of Conformational Populations

The relative stability of the diequatorial (ee) and diaxial (aa) conformers determines their population in the equilibrium mixture. This stability is influenced by a balance of steric and electronic effects and is highly dependent on the physical state (gas or solution) and the solvent's polarity.

While steric factors (1,3-diaxial interactions) destabilize the 'aa' conformer, electronic factors such as hyperconjugation can provide stabilization. researchgate.netresearchgate.net In the gas phase, these electronic effects are more pronounced. An electron-diffraction investigation of gaseous this compound at 100°C found that the diaxial (aa) conformer is surprisingly the major component, with a population of 60(±4)%. researchgate.net

In solution, the equilibrium shifts. The diequatorial conformer has a larger dipole moment, and polar solvents tend to stabilize it more effectively than the diaxial conformer. youtube.com In non-polar solvents, the two conformers can exist in nearly equal amounts, but the population of the 'ee' conformer increases significantly with solvent polarity. youtube.com A study combining NMR spectroscopy and theoretical calculations quantified this trend, showing the energy difference between the conformers (ΔE = Eee - Eaa) changes from positive in the vapor phase to negative in polar solvents, indicating a shift in preference towards the diequatorial form. researchgate.net

Conformational Population and Energy Data for this compound
Phase/SolventMethod% Diaxial (aa) Population% Diequatorial (ee) PopulationEnergy Difference (Eee - Eaa) (kcal/mol)Reference
Gas Phase (100°C)Electron Diffraction60 (±4)%40 (±4)%- researchgate.net
Gas PhaseTheoretical Calculation (B3LYP)51.2%48.8%- researchgate.net
Vapor PhaseNMR / Theoretical--0.95 researchgate.net
Carbon Tetrachloride (CCl4)NMR / Theoretical--0.36 researchgate.net
Dimethyl Sulfoxide (DMSO)NMR / Theoretical---0.80 researchgate.net

Intramolecular Interactions Governing Conformational Preferences

The conformational equilibrium of this compound is a finely tuned balance of several intramolecular interactions. These include steric repulsions, commonly known as van der Waals strain, and electronic effects, such as dipole-dipole interactions and hyperconjugation. The preference for either the diaxial or diequatorial conformer is a net result of these competing forces.

In the diequatorial (e,e) conformer of this compound, the two chlorine atoms are in a gauche relationship to each other, which introduces steric repulsion. spcmc.ac.in This is analogous to the gauche interaction observed in butane. Conversely, the diaxial (a,a) conformer avoids this specific interaction between the chlorine atoms.

Interestingly, in the vapor phase, the diaxial conformer of this compound is found to be more stable than the diequatorial conformer. rsc.org This suggests that in the absence of a solvent, the destabilizing steric repulsions in the diequatorial form, including the gauche interaction between the chlorine atoms, outweigh the 1,3-diaxial interactions in the diaxial form. rsc.org

In the diequatorial conformer, the two C-Cl bond dipoles are oriented at a dihedral angle of approximately 60°, resulting in a significant net molecular dipole moment. spcmc.ac.in This arrangement leads to considerable electrostatic repulsion between the two partially negatively charged chlorine atoms. spcmc.ac.in In contrast, the diaxial conformer has the two C-Cl dipoles oriented in nearly opposite directions, resulting in a much smaller molecular dipole moment and reduced intramolecular electrostatic repulsion. spcmc.ac.in This electrostatic destabilization of the diequatorial conformer is a key factor contributing to the greater stability of the diaxial form in the gas phase. rsc.org Theoretical calculations have indicated dipole moment values for this compound, with one study reporting a value of 1.07 debye. rsc.org

Conformational Behavior in Condensed Phases and Confined Environments

The conformational equilibrium of this compound is highly sensitive to its environment. The presence of a solvent or confinement within a porous material can significantly alter the relative stabilities of the diaxial and diequatorial conformers.

The conformational equilibrium of this compound exhibits a pronounced dependence on the polarity of the solvent. In the vapor phase, the diaxial (a,a) conformer is more stable than the diequatorial (e,e) conformer, with an energy difference (E(ee) - E(aa)) of 0.95 kcal/mol. nih.gov However, this preference is altered in solution.

In nonpolar solvents such as carbon tetrachloride (CCl4), the energy difference between the two conformers decreases, with the diequatorial conformer becoming slightly more stable (E(ee) - E(aa) = 0.36 kcal/mol). nih.gov This trend is even more pronounced in polar solvents. In dimethyl sulfoxide (DMSO), a highly polar solvent, the diequatorial conformer is significantly favored, with an energy difference of -0.80 kcal/mol. nih.gov

This solvent-induced shift in conformational equilibrium can be attributed to the differing polarities of the two conformers. The diequatorial conformer, with its larger net dipole moment, is better stabilized by polar solvent molecules through dipole-dipole interactions. The more polar the solvent, the greater the stabilization of the more polar diequatorial conformer, thus shifting the equilibrium in its favor.

Below is an interactive data table summarizing the energy difference between the diequatorial (ee) and diaxial (aa) conformers of this compound in various environments.

EnvironmentE(ee) - E(aa) (kcal/mol)
Vapor Phase0.95
Carbon Tetrachloride (CCl4)0.36
Dimethyl Sulfoxide (DMSO)-0.80

Data sourced from a combined NMR, theoretical calculations, and solvation theory study. nih.gov

When this compound is adsorbed within the confined environment of zeolite frameworks, its conformational equilibrium is significantly perturbed. The nature of the zeolite, including its structure and the presence of charge-balancing cations, dictates the preferred conformation of the guest molecule.

Studies utilizing FT-Raman spectroscopy and molecular simulations have demonstrated that the conformational behavior of this compound is strongly dependent on the zeolite's properties. acs.org In zeolites with a Faujasite (FAU) structure, such as sodium Y (Na-Y) and siliceous Y (Si-Y), the diequatorial (ee) conformer is preferentially adsorbed over the diaxial (aa) conformer. acs.org

The presence of extra-framework cations, such as Na+ in Na-Y zeolite, plays a critical role in this conformational preference. acs.org The more polar diequatorial conformer interacts more strongly with the Na+ ions within the zeolite supercages. acs.org This strong interaction leads to an increase in the population of the ee conformer compared to the bulk liquid. acs.org

In the Na-Y supercage environment, the Na+ ions polarize the ee conformer to a greater extent than in the siliceous Y (Si-Y) framework, which has a much lower concentration of cations. acs.org This results in a more significant shift of the conformational equilibrium towards the ee conformer in Na-Y compared to Si-Y. acs.org Molecular simulations have confirmed that the ee conformer is the dominant species in both Na-Y and Si-Y frameworks, with the effect being more pronounced in the presence of a higher cation concentration. acs.org

Adsorption-Induced Conformational Shifts in Zeolite Frameworks

Role of Extraframework Cations (e.g., Na+)

The influence of extraframework cations, such as sodium (Na⁺), on the stereochemical and conformational analysis of this compound is a specialized area of study within conformational analysis. Extraframework cations are typically considered in the context of solid-state materials like zeolites, where they are present to balance charge within a porous framework and can interact with guest molecules. However, the principles of cation-molecule interactions can be extended to understand their potential role in influencing the conformational equilibrium of molecules like this compound in other environments, such as in solution or in the gas phase.

The interaction between a non-polar or weakly polar molecule like this compound and a cation such as Na⁺ is expected to be governed by weak, non-covalent forces. The primary mode of interaction would likely be an ion-dipole or ion-induced dipole interaction. Although cyclohexane itself is non-polar, the presence of the two electronegative chlorine atoms introduces polarity into the this compound molecule.

The C-Cl bonds are polarized, with the chlorine atoms carrying a partial negative charge (δ⁻) and the adjacent carbon atoms a partial positive charge (δ⁺). This creates a molecular dipole moment. A cation like Na⁺ could be electrostatically attracted to the regions of partial negative charge on the chlorine atoms.

The conformational equilibrium of this compound is dominated by two chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form.

Theoretically, the presence of a cation like Na⁺ could influence this equilibrium. If the cation interacts with the chlorine atoms, the strength of this interaction might differ between the diequatorial and diaxial conformers due to their different geometries.

Interaction with the Diequatorial Conformer: In the diequatorial conformer, the two chlorine atoms are positioned on the periphery of the cyclohexane ring. A sodium ion could potentially form a chelate-like interaction with both chlorine atoms, although the distance and geometry might not be optimal for strong binding.

Interaction with the Diaxial Conformer: In the diaxial conformer, the two chlorine atoms are on opposite sides of the ring but are closer to each other in space than in the diequatorial conformer. This proximity might allow for a more effective interaction with a single sodium ion.

If the interaction of Na⁺ with the diaxial conformer were to be significantly more stabilizing than its interaction with the diequatorial conformer, it could theoretically shift the conformational equilibrium towards the less stable diaxial form. However, the energetic cost of the 1,3-diaxial interactions is substantial, and any stabilization from a weak ion-molecule interaction would need to be considerable to overcome this.

It is important to note that specific experimental or detailed computational studies quantifying the effect of extraframework cations like Na⁺ on the conformational equilibrium of this compound are not widely available in scientific literature. Therefore, the discussion remains largely theoretical, based on the fundamental principles of intermolecular forces.

Research Findings

Currently, there is a lack of specific published research data detailing the quantitative effects of extraframework cations such as Na⁺ on the stereochemical and conformational properties of this compound. The following table summarizes the key theoretical considerations.

Interaction TypePotential Influence on Conformer StabilityExpected Magnitude
Ion-Dipole Interaction Stabilization of the conformer that allows for closer or more favorable orientation of the C-Cl dipoles with the cation.Weak
Chelation Effect Potential for simultaneous interaction with both chlorine atoms, possibly favoring one conformer over the other based on the Cl-Cl distance and accessibility.Weak to Moderate
Solvent Effects The presence of a solvent would significantly mediate the interaction between the cation and the dichlorocyclohexane molecule, likely reducing the strength of any direct interaction.Significant

Table 1. Theoretical Interactions between Na⁺ and this compound Conformers

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of trans-1,2-dichlorocyclohexane (B1586812), offering precise information about the atomic arrangement and the dynamic processes the molecule undergoes in solution.

The ¹H NMR spectrum of this compound is complex due to the conformational equilibrium between the diequatorial (ee) and diaxial (aa) chair forms. The assignment of stereochemistry relies heavily on the analysis of chemical shifts and, more importantly, the ³J(H,H) coupling constants, which are dependent on the dihedral angle between adjacent protons as described by the Karplus equation.

In the trans configuration, the protons attached to the carbon atoms bearing the chlorine substituents (H-1 and H-2) are crucial for stereochemical assignment.

In the diequatorial (ee) conformer, both H-1 and H-2 are in axial positions. This results in large axial-axial (³J_ax,ax_) couplings with neighboring axial protons and smaller axial-equatorial (³J_ax,eq_) couplings.

In the diaxial (aa) conformer, both H-1 and H-2 are in equatorial positions, leading to smaller equatorial-axial (³J_eq,ax_) and equatorial-equatorial (³J_eq,eq_) couplings.

The observed coupling constant in the spectrum is a population-weighted average of the coupling constants of the individual conformers. Studies have utilized the solvent dependence of the ³J(H1,H2) coupling constants, in conjunction with theoretical calculations, to determine the conformational equilibria. nih.gov For instance, the energy difference between the ee and aa conformers has been determined in various solvents, showing a preference for the diaxial form in the vapor phase which decreases in solvents like CCl4 and DMSO. nih.gov

A representative ¹H NMR spectrum in CDCl₃ shows distinct signals for the different protons in the molecule. The protons on the carbons bearing chlorine atoms (CH-Cl) are deshielded and appear at a lower field. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (ppm)
A (CHCl) 4.013
B 2.320
C 1.77
D 1.73
E 1.419

Data recorded in CDCl₃ at 399.65 MHz. chemicalbook.com

¹³C NMR Chemical Shifts and Structural Correlation

The carbon atoms directly bonded to the chlorine atoms (C-1 and C-2) are significantly deshielded and appear at the lowest field in the spectrum. The other methylene (B1212753) carbons (C-3, C-4, C-5, C-6) appear at higher fields. The exact chemical shifts are sensitive to the conformational equilibrium (ee vs. aa), as the spatial orientation of the C-Cl bond affects the electronic environment of the carbon atoms.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (ppm)
C1, C2 (CHCl) 65.1
C3, C6 33.7
C4, C5 23.9

Data recorded in CDCl₃. spectrabase.com

Dynamic NMR Studies of Conformational Exchange

This compound exists as a dynamic equilibrium between two chair conformers: the trans-diequatorial (ee) and the trans-diaxial (aa) forms. This ring inversion is a rapid process at room temperature on the NMR timescale. bhu.ac.in Dynamic NMR spectroscopy is employed to study the kinetics and thermodynamics of this conformational exchange. nih.gov

By recording NMR spectra at different temperatures, the rate of interconversion can be manipulated.

At high temperatures: The ring flip is fast, and the observed spectrum shows averaged signals for the axial and equatorial positions.

At low temperatures (coalescence temperature and below): The interconversion slows down, allowing for the observation of separate signals for each conformer.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, thermodynamic parameters such as the free energy difference (ΔG°) between the conformers can be determined. nih.gov These studies have shown that the equilibrium is solvent-dependent. For this compound, the energy difference (E(ee) - E(aa)) is about 0.95 kcal/mol in the vapor phase, favoring the diaxial conformer, but this difference decreases significantly in polar solvents. nih.gov This phenomenon is explained by a combination of hyperconjugative effects, which stabilize the diaxial form, and the gauche effect, which plays a more significant role in polar solvents for the diequatorial conformer. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, provides valuable information about the functional groups and conformational isomers of this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. thermofisher.comwiley.com For this compound, the key functional groups are the C-H and C-Cl bonds within the saturated cyclohexane (B81311) framework.

The FTIR spectrum of this compound displays characteristic absorption bands:

C-H Stretching: The region from 3000–2850 cm⁻¹ is characteristic of C-H stretching vibrations for sp³ hybridized carbons, a feature common to most organic compounds containing alkanes. libretexts.org

CH₂ Bending (Scissoring): Absorptions in the range of 1470-1450 cm⁻¹ are assigned to the scissoring motion of the methylene (CH₂) groups in the cyclohexane ring. libretexts.org

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. The exact position of these bands is sensitive to the conformation of the molecule. The axial and equatorial C-Cl bonds have distinct vibrational frequencies, which can sometimes be resolved to provide information about the conformational equilibrium. The NIST Gas-Phase Infrared Database contains reference spectra for this compound. nist.gov

FT-Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying conformational changes. figshare.com It has been successfully applied to study the conformational equilibrium of this compound, especially when adsorbed in different environments like zeolites.

The Raman spectrum provides information on the vibrational modes of the molecule. The C-Cl stretching modes are particularly informative for distinguishing between the diaxial (aa) and diequatorial (ee) conformers. Because the polarizability of the C-Cl bond changes differently during vibration in the axial versus the equatorial position, the two conformers exhibit distinct Raman bands. By analyzing the relative intensities of these characteristic bands, the population of each conformer in the equilibrium mixture can be determined. This technique allows for the investigation of how intermolecular interactions, for example with the surface of a zeolite, can shift the conformational equilibrium of the molecule. figshare.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Carbon Tetrachloride (CCl₄)
Chloroform-d (CDCl₃)

Gas-Phase Structural Determination by Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, detailed information about bond lengths, bond angles, and the conformational composition of the molecule can be obtained. For this compound, this method has been instrumental in characterizing the equilibrium between its two primary chair conformations: the diaxial (aa) and diequatorial (ee) forms.

Electron diffraction studies have provided precise geometric parameters for both the diaxial and diequatorial conformers of this compound in the gas phase. These experimental findings are often supported by computational chemistry calculations to refine the structural models.

Key structural parameters for the diaxial (aa) and diequatorial (ee) conformers are presented below. The bond lengths (r g) are given in angstroms (Å), and the bond and torsion angles are in degrees (°).

Table 1: Bond Lengths of this compound Conformers

Bond Diaxial (aa) Conformer (Å) Diequatorial (ee) Conformer (Å)
C-C 1.525(4) 1.525(6)

Table 2: Bond Angles of this compound Conformers

Angle Diaxial (aa) Conformer (°) Diequatorial (ee) Conformer (°)
∠C2-C1-Cl 107.3(3) 111.5(3)
∠C1-C2-C3 113.9(5) 111.6(5)

Table 3: Torsion Angles of this compound Conformers

Torsion Angle Diaxial (aa) Conformer (°) Diequatorial (ee) Conformer (°)

Note: The numbers in parentheses represent the estimated 2σ uncertainty.

In the gas phase, this compound exists as an equilibrium mixture of the diaxial and diequatorial conformers. Electron diffraction experiments have been used to determine the relative abundance of each conformer at a given temperature. At 100°C, the gaseous mixture of this compound was found to be composed of 60(4)% of the diaxial conformer and 40(4)% of the diequatorial conformer. nist.gov This indicates that, in the gas phase, the diaxial conformation is slightly more stable than the diequatorial one.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound can be used for its identification. The molecular ion peak [M]+•, corresponding to the intact molecule with one electron removed, would be expected at an m/z corresponding to the molecular weight of C6H10Cl2. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks.

Fragmentation of the molecular ion provides additional structural information. Common fragmentation pathways for cyclic halogenated hydrocarbons include the loss of a halogen atom (Cl•) or a hydrogen halide molecule (HCl). The resulting fragment ions are detected and presented in a mass spectrum, which serves as a molecular fingerprint. This fingerprint can be compared to spectral libraries for confirmation of the compound's identity and can also be used to assess its purity by detecting the presence of ions from other components.

Chromatographic Methods for Isomer Separation and Purity Validation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are valuable for separating it from its isomers and for assessing its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. labproinc.com In GC, a gaseous mobile phase carries the components of a mixture through a stationary phase within a column. The separation is based on the differential partitioning of the components between the two phases.

This compound can be effectively separated from its cis-isomer using GC. The two isomers have different physical properties, such as boiling point and polarity, which leads to different retention times on a GC column. By selecting an appropriate column and temperature program, baseline separation of the isomers can be achieved, allowing for their individual quantification. The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. Several chemical suppliers specify a purity of at least 96.0% as determined by GC. researchgate.netnih.govekb.eg

High-performance liquid chromatography is another widely used separation technique that employs a liquid mobile phase and a solid stationary phase. While GC is generally preferred for volatile compounds like dichlorocyclohexanes, HPLC can also be employed for purity analysis, particularly for less volatile impurities or when derivatization is undesirable.

For the separation of isomers like trans- and cis-1,2-dichlorocyclohexane (B86984), reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential hydrophobicity of the isomers. The more nonpolar isomer will interact more strongly with the stationary phase and thus have a longer retention time.

The purity of a this compound sample can be evaluated by monitoring the column effluent with a suitable detector, such as an ultraviolet (UV) detector (if the impurities have a chromophore) or a refractive index (RI) detector. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Reaction Mechanisms and Chemical Transformations

Elimination Reactions (E2 Pathway)

The bimolecular elimination (E2) reaction is a primary pathway for trans-1,2-dichlorocyclohexane (B1586812) in the presence of a strong base. This reaction involves a single, concerted step where a proton is abstracted by a base, a double bond is formed, and a leaving group is expelled. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in the formation of an alkene. pearson.com For this compound, this involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons.

The mechanism is profoundly influenced by the stereochemistry of the cyclohexane (B81311) ring. This compound exists in equilibrium between two chair conformations: a more stable diequatorial conformer and a less stable diaxial conformer. For the E2 reaction to proceed, a specific geometric arrangement is required. The hydrogen to be removed and the chlorine leaving group must be in an anti-periplanar (180°) alignment. ucalgary.ca This requirement can only be met in the diaxial conformation, where both chlorine atoms occupy axial positions. The diequatorial conformer, despite being more stable, is unreactive in the E2 pathway because the equatorial chlorines are not anti-periplanar to any adjacent axial hydrogens. bingol.edu.tr Therefore, the dehydrohalogenation proceeds through the less populated, but reactive, diaxial conformer.

The E2 elimination is highly stereoselective, strongly favoring an anti-periplanar transition state. chemistrysteps.comyoutube.com This preference is due to optimal orbital overlap; the sigma (σ) bonds of the departing hydrogen and chlorine are perfectly aligned to evolve into the new pi (π) bond of the resulting alkene. ucalgary.ca This staggered arrangement is also energetically favorable compared to a syn-periplanar (eclipsed) conformation.

In the context of this compound, this stereoelectronic requirement dictates that both the hydrogen and the chlorine must be in axial positions on adjacent carbons (a trans-diaxial arrangement). libretexts.org The more stable diequatorial conformer lacks this necessary geometry. Consequently, the molecule must undergo a ring-flip to the higher-energy diaxial conformation before elimination can occur. This conformational requirement is a hallmark of E2 reactions in cyclohexane systems and explains the observed stereoselectivity. While syn-elimination pathways are known, they are generally disfavored and occur only in rigid systems where an anti-arrangement is impossible. ucalgary.ca

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org In the context of dehydrohalogenation, a primary deuterium (B1214612) KIE is observed when the β-hydrogen involved in the rate-determining step is replaced by deuterium (D).

Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, it is broken more slowly. libretexts.org The E2 mechanism involves the cleavage of the C-H bond in its single, rate-determining step. princeton.edu Therefore, a significant primary KIE, with a kH/kD ratio typically between 3 and 8, is expected and observed. libretexts.orgyoutube.com This large KIE provides compelling evidence that the β-C-H bond is indeed broken in the concerted step, which is a defining feature of the E2 pathway. princeton.edu If the reaction were to proceed through a stepwise E1 mechanism, where C-H bond breaking is not rate-limiting, only a small secondary KIE (kH/kD ≈ 1) would be seen.

Table 1: Representative Kinetic Isotope Effects (KIE) for Elimination Reactions
Reaction TypeTypical kH/kD ValueInterpretation for this compound
E2 Elimination~6.7Consistent with the C-H bond breaking in the rate-determining step. libretexts.org
E1 Elimination~1.4Indicates the C-H bond is not broken in the rate-determining step. princeton.edu

The course of the elimination reaction is significantly influenced by the choice of base and solvent.

Base Strength : The E2 mechanism requires a strong base. reddit.com The rate of reaction is directly proportional to the concentration of the base, as the base is involved in the bimolecular rate-determining step. masterorganicchemistry.com Strong bases, such as alkoxides (e.g., sodium ethoxide) or hydroxide, facilitate the abstraction of the β-hydrogen, promoting the E2 pathway over competing reactions like SN1 or E1. chemistrysteps.com The use of a bulky base, like potassium tert-butoxide, can influence regioselectivity in asymmetrically substituted cyclohexanes, but for this compound, it primarily ensures the E2 pathway is favored. youtube.com

Solvent Polarity : The choice of solvent affects the rates of both substitution and elimination reactions. E2 reactions are generally favored by less polar solvents. Polar aprotic solvents (e.g., acetone, DMSO) are often effective because they can solvate the cation of the base while leaving the anion (the active base) relatively unsolvated and highly reactive. masterorganicchemistry.com In contrast, polar protic solvents (e.g., water, ethanol) can solvate the base through hydrogen bonding, reducing its basicity and nucleophilicity, which can slow the E2 reaction and potentially favor SN1/E1 pathways if the substrate is susceptible. nih.govchemistrysteps.com

Table 2: Influence of Reaction Conditions on E2 Pathway
FactorCondition Favoring E2Rationale
BaseHigh concentration of a strong, non-polarizable base (e.g., RO⁻, OH⁻)The base is involved in the bimolecular rate-determining step; strong bases are required for proton abstraction. reddit.com
SolventPolar aprotic (e.g., DMSO, DMF)Enhances the reactivity of the base by solvating the counter-ion but not the base itself. masterorganicchemistry.com

Nucleophilic Substitution Reactions

While elimination is a major pathway for this compound with strong bases, nucleophilic substitution can also occur, typically competing with elimination. pearson.com The predominant substitution mechanism for a secondary halide like this is the bimolecular nucleophilic substitution (SN2) reaction, especially with a strong, non-basic nucleophile. chemguide.co.uk

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemguide.co.uk This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. youtube.comorganic-chemistry.org

For a chiral molecule like (1R,2R)-trans-1,2-dichlorocyclohexane, an SN2 attack by a nucleophile (Nu⁻) at C1 would proceed with inversion of configuration. The nucleophile would approach from the backside relative to the C1-Cl bond. This results in the formation of a product where the new group is attached with the opposite stereochemistry at C1, while the configuration at C2 remains unchanged. The resulting product would be the (1S,2R)-1-nucleo-2-chlorocyclohexane. This product has a cis relationship between the new substituent and the remaining chlorine atom. Thus, a key stereochemical implication is that the nucleophilic substitution of the trans isomer leads to a cis product. pearson.com

Photochemical Reactions and Laser-Induced Desorption Dynamics

The study of photochemical reactions and laser-induced desorption dynamics provides insight into the behavior of molecules upon excitation with light. However, specific research focused on this compound in these areas is limited in publicly available literature.

Photochemical Reactions

Generally, the photochemistry of chloroalkanes is characterized by the cleavage of the carbon-chlorine bond upon absorption of ultraviolet (UV) radiation. chemguide.co.uk This process, known as photolysis, typically proceeds via a homolytic cleavage mechanism, resulting in the formation of a carbon-centered radical and a chlorine radical.

While direct studies on the photolysis of this compound are not extensively documented, related research indicates that photochemical processes can be involved in its formation. For instance, the photodegradation of 1-chlorocyclohexene (B1361362) is reported to produce a mixture containing both cis- and this compound, although the yields are often low. cdnsciencepub.com This suggests that radical intermediates formed under UV irradiation can lead to the formation of this compound. However, detailed mechanistic studies of the photochemical decomposition of this compound itself, including quantum yields and product distributions, are not well-established.

Laser-Induced Desorption Dynamics

Laser-induced desorption (LID) is a technique used to study molecules adsorbed on surfaces. A pulsed laser irradiates a surface, causing the adsorbed molecules to desorb into the gas phase, where they can be analyzed. This process can be initiated by thermal heating of the substrate or by direct electronic excitation of the adsorbate-surface system. nist.gov

There is a lack of specific experimental or theoretical studies on the laser-induced desorption dynamics of this compound from any surface. Research in this area tends to focus on simpler molecules or systems with specific technological applications. Therefore, key parameters such as desorption yields, the kinetic energy of desorbed molecules, and the influence of laser wavelength and fluence have not been characterized for this particular compound.

TopicSpecific Data Availability for trans-1,2-Dichlorocyclohexane
Photochemical Reaction MechanismsVery Limited / Inferred from related compounds
Photolysis Quantum YieldsNot Found
Laser-Induced Desorption DynamicsNot Found

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy.

Ab initio (from first principles) methods compute molecular properties without reliance on empirical parameters. libretexts.org These methods are systematically improvable, with higher levels of theory generally yielding more accurate results at a greater computational cost.

For trans-1,2-dichlorocyclohexane (B1586812), ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory have been used to investigate the structures and relative stabilities of its two primary chair conformers: the diaxial (aa) and diequatorial (ee) forms. researchgate.netarxiv.orgnih.gov Calculations at the Coupled-Cluster Singles and Doubles (CCSD) level with the 6-311+G(2df,p) basis set, for instance, have been instrumental in analyzing the conformational equilibrium. researchgate.net These high-level calculations show that the diaxial conformer has a significant population in the gas phase. researchgate.net

Further investigations using methods like QCISD/6-311+G(2df,p) and MP2/6-311G* have been used to accurately predict the experimental composition by calculating conformational energy differences corrected for zero-point energy and entropy. researchgate.net

Table 1: Selected Ab Initio Geometric Parameters for this compound Conformers

ParameterDiaxial (aa) ConformerDiequatorial (ee) Conformer
C-C Bond Length (Å)1.5251.525
C-Cl Bond Length (Å)1.8061.787
∠C2-C1-Cl (°)107.3111.5
∠C1-C2-C3 (°)113.9111.6
τ Cl-C-C-Cl (°)165.3-59.4
Data sourced from electron-diffraction studies aided by ab initio calculations. researchgate.net

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.com It offers a favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT studies, particularly using the B3LYP functional with the aug-cc-pVTZ basis set, have been applied to this compound to predict its conformational composition and geometry. researchgate.net These calculations predicted a theoretical composition of 51.2% for the diaxial (aa) conformer, which is in reasonable agreement with experimental gas-phase measurements that found a 60(4)% population of the diaxial form at 100°C. researchgate.net Similar results were also obtained with the B3LYP/6-31G(d) level of theory. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) within DFT provides insights into the molecule's reactivity and electronic properties. rsc.org

Table 2: B3LYP/aug-cc-pVTZ Predicted Conformational Composition

ConformerPredicted Population (%)
Diaxial (aa)51.2
Diequatorial (ee)48.8
Data sourced from theoretical calculations aiding electron-diffraction studies. researchgate.net

Semiempirical quantum chemistry methods are based on the same fundamental Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgucsb.edu This makes them significantly faster and capable of handling very large molecules. ucsb.edu

The Recife Model 1 (RM1) is a semiempirical method that has been specifically applied to study systems including this compound, particularly when adsorbed in zeolites. scielo.br RM1 is parameterized to reproduce key experimental properties such as enthalpies of formation, dipole moments, ionization potentials, and molecular geometries (bond lengths and angles). scielo.br The method is useful for optimizing the geometries of organic compounds and predicting structural aspects of transition states to elucidate reaction pathways. scielo.br

Table 3: Properties Parameterized in the RM1 Semiempirical Model

Property
Enthalpies of Formation
Dipole Moments
Electronic Charges
Ionization Potentials
Geometries (Bond Lengths, Angles)
Data sourced from a review on the RM1 semiempirical model. scielo.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into conformational changes and other dynamic processes.

Classical Molecular Dynamics simulations use force fields derived from molecular mechanics to model the interactions between atoms. github.io This approach is computationally efficient, allowing for the simulation of large systems over long timescales. For a flexible molecule like this compound, MD is a powerful tool for conformational sampling. nih.gov

Simulations can explore the potential energy surface of the molecule, revealing the various accessible conformations, such as the chair, boat, and twist-boat forms. By running simulations, researchers can observe the dynamic interconversion between the more stable diaxial (aa) and diequatorial (ee) chair conformers. msu.edu Enhanced sampling techniques can be employed to overcome energy barriers and more thoroughly explore the conformational landscape, providing statistical information on the relative populations and lifetimes of different conformers. github.iobiorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid simulations offer a multiscale approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. wikipedia.orgnih.gov In a QM/MM simulation, a small, chemically active part of the system (e.g., the solute) is treated with a QM method, while the larger, surrounding environment (e.g., solvent) is described by a classical MM force field. nih.govbioexcel.eu

For this compound, a QM/MM simulation could be used to study its behavior in a solvent. The this compound molecule would be the QM region, allowing for an accurate description of its electronic structure and how it is influenced by the surrounding solvent molecules, which would be treated at the MM level. This approach is particularly useful for modeling chemical reactions or spectroscopic properties in condensed phases, where explicit consideration of the environment is crucial. nih.gov

Replica Exchange Molecular Dynamics for Enhanced Sampling

Replica Exchange Molecular Dynamics (REMD), also known as parallel tempering, is a powerful computational technique used to enhance the sampling of a molecule's conformational space, particularly for systems with high energy barriers separating different stable states. For a molecule like this compound, the primary conformational change is the ring-flip between the two chair forms: the diequatorial (ee) conformer and the diaxial (aa) conformer. This process involves passing through high-energy transition states (such as twist-boat conformations), which can be difficult to sample adequately using standard molecular dynamics simulations at a single temperature.

The REMD method addresses this challenge by running multiple simultaneous simulations of the same molecule, referred to as "replicas," each at a different temperature. Replicas at higher temperatures have sufficient thermal energy to readily overcome conformational energy barriers, allowing them to explore the entire energy landscape, including both the diaxial and diequatorial states. At regular intervals during the simulation, a swap of coordinates between adjacent temperature replicas is attempted. The acceptance of this swap is determined by a Metropolis criterion that ensures the detailed balance is maintained, preserving the canonical (NVT) ensemble for each replica.

This process allows the low-temperature replicas, which might otherwise remain trapped in a single energy minimum, to adopt new conformations passed down from the high-temperature replicas. Consequently, REMD enables a much more thorough and rapid exploration of the conformational space, leading to more accurate calculations of thermodynamic properties, such as the free energy difference and equilibrium populations of the diaxial and diequatorial conformers of this compound.

Conformational Energy Landscapes and Free Energy Calculations

The conformational energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. For this compound, the landscape is dominated by two primary low-energy minima corresponding to the diaxial (aa) and diequatorial (ee) chair conformations. These conformers can interconvert via a ring-flipping process that proceeds through higher-energy twist and boat intermediates.

Historically, the stability of these conformers has been a subject of detailed investigation. Simple steric models based on A-values (energy penalties for axial substituents) predict that the diequatorial conformer should be more stable due to the avoidance of 1,3-diaxial interactions between the chlorine atoms and axial hydrogens. Knowing the A-value for a single chlorine substituent is approximately 0.52 kcal/mol, a simple additive model would predict the diequatorial isomer to be favored by about 1.04 kcal/mol.

However, more sophisticated computational studies and gas-phase experiments have shown that this is not the case. In the gas phase, the diaxial conformer is experimentally observed to be the more stable form. This preference is attributed to a combination of electrostatic and steric factors that are not captured by simple models. Theoretical calculations using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with large basis sets have been instrumental in understanding this conformational preference.

Free energy calculations are used to quantify the relative stability of the conformers and predict their equilibrium populations. The Gibbs free energy difference (ΔG) between the conformers is related to the equilibrium constant (Keq) by the equation ΔG = -RTln(Keq), where R is the gas constant and T is the temperature. By calculating the energies of the diaxial and diequatorial conformers (often including corrections for zero-point energy and entropy), their relative populations at a given temperature can be accurately predicted and compared with experimental measurements.

Method/ExperimentFavored ConformerPopulation of Diaxial (aa) ConformerPredicted/Observed Energy Difference (aa vs. ee)
A-Value Estimation Diequatorial (ee)-ee favored by ~1.04 kcal/mol
Gas Electron Diffraction (100 °C) Diaxial (aa)60 (±4)%aa favored
B3LYP/aug-cc-pVTZ Calculation Diaxial (aa)51.2%aa favored
CCSD/6-311+G(2df,p) Calculation Diaxial (aa)~60%aa favored

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides essential tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the structural assignment of the molecule. For this compound, theoretical calculations have been successfully used to predict molecular geometries, which are then compared with data from gas-phase electron diffraction experiments.

This comparison provides a rigorous test of the accuracy of the computational methods. High-level ab initio and DFT calculations can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy. Discrepancies between calculated and experimental values can reveal subtle electronic or steric effects. For this compound, calculations have shown significant differences in the geometric parameters between the diaxial and diequatorial forms, particularly in the C-C-Cl bond angles and the Cl-C-C-Cl torsion angles.

The table below presents a comparison of key geometric parameters for the diaxial (aa) and diequatorial (ee) conformers of this compound, as determined by gas electron diffraction and predicted by B3LYP/aug-cc-pVTZ calculations. The strong agreement between the predicted and experimental values underscores the predictive power of modern computational methods. Beyond molecular geometry, these methods are also widely used to predict other spectroscopic properties, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR and Raman spectroscopy.

ParameterConformerExperimental Value (Electron Diffraction)Calculated Value (B3LYP/aug-cc-pVTZ)
C-Cl Bond Length (Å) Diaxial (aa)1.806 (±0.002)-
Diequatorial (ee)1.787 (±0.002)-
C-C Bond Length (Å) Diaxial (aa)1.525 (±0.004)-
Diequatorial (ee)1.525 (±0.006)-
∠C2-C1-Cl Angle (°) Diaxial (aa)107.3 (±0.3)-
Diequatorial (ee)111.5 (±0.3)-
∠C1-C2-C3 Angle (°) Diaxial (aa)113.9 (±0.5)-
Diequatorial (ee)111.6 (±0.5)-
Cl-C-C-Cl Torsion Angle (°) Diaxial (aa)165.3 (±0.9)-
Diequatorial (ee)-59.4 (±0.9)-

Advanced Research Applications and Future Perspectives

Molecular Recognition and Host-Guest Chemistry Beyond Zeolites

The specific stereochemistry of trans-1,2-dichlorocyclohexane (B1586812) makes it an excellent candidate for studies in molecular recognition and host-guest chemistry, extending beyond traditional zeolite frameworks. In this context, the interactions are governed by non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the formation of specific host-guest complexes.

Recent studies have demonstrated the encapsulation of (±)-trans-1,2-dihalocyclohexanes within enantiopure alleno-acetylenic cages. These studies have revealed that halogen bonding and dispersive forces play a crucial role in the binding and chiral recognition of the guest molecule. The diaxial conformer of trans-1,2-dihalocyclohexanes, which is less stable in solution, can be selectively bound and stabilized within the host cavity. This selective binding allows for the detailed study of the elusive axial conformers of such molecules.

Furthermore, the stereoselective inclusion of the equatorial conformer of this compound has also been reported, showcasing the versatility of this molecule in forming distinct host-guest complexes depending on the nature of the host. These investigations into non-zeolitic host-guest systems are crucial for the development of new materials for separation, sensing, and asymmetric catalysis.

Table 1: Host-Guest Systems Involving Dihalocyclohexanes
Host SystemGuest MoleculeKey InteractionsObserved Phenomenon
Enantiopure Alleno-Acetylenic Cages(±)-trans-1,2-DihalocyclohexanesHalogen Bonding, Dispersive ForcesSelective binding and stabilization of the diaxial conformer; Chiral recognition.
Various MacrocyclesThis compound (equatorial)Hydrophobic and van der Waals interactionsStereoselective inclusion.

Development of Novel Catalytic Systems for Halogenation Reactions

While this compound is a product of a halogenation reaction, its well-defined stereochemistry and reactivity make it an important model substrate for the development and understanding of new catalytic systems, including those for dehydrohalogenation, which is the reverse of halogenation. The insights gained from studying the reactions of this compound can be applied to the design of more efficient and selective halogenation catalysts.

The dehydrohalogenation of this compound is a classic example of an E2 elimination reaction, and it is highly sensitive to the catalyst and reaction conditions. Researchers have developed various catalytic systems for this transformation, including rare earth metal chlorides on zeolite supports. By studying how different catalysts affect the rate and regioselectivity of the elimination reaction of this compound, chemists can gain a deeper understanding of the factors that govern catalytic activity. This knowledge is invaluable for the rational design of new catalysts for both halogenation and dehydrohalogenation reactions.

For instance, understanding the precise geometric requirements for the anti-periplanar arrangement in the E2 elimination of this compound can aid in the design of catalysts that can pre-organize the substrate for a more facile reaction, leading to higher efficiency and selectivity in related halogenation processes.

Integration of Machine Learning in Conformational Analysis and Reaction Prediction

The conformational landscape of this compound, with its equilibrium between the diequatorial and diaxial chair forms, presents an ideal system for the application of machine learning (ML) models. While traditional computational methods have provided significant insights, ML offers the potential for faster and more accurate predictions of conformational energies and reaction outcomes.

Recent advancements in machine learning have enabled the development of models that can predict the conformational energies of small molecules with high accuracy, often rivaling that of more computationally expensive quantum mechanical calculations. These models are trained on large datasets of molecular structures and their corresponding energies, allowing them to learn the complex relationships between molecular structure and stability. Applying such models to this compound and its derivatives could provide rapid and accurate predictions of their conformational equilibria in various solvent environments.

Furthermore, machine learning is being increasingly used to predict the outcomes and kinetics of chemical reactions. By training on vast databases of known reactions, these models can learn to predict the major products of a reaction, and even suggest optimal reaction conditions. For a molecule like this compound, which can undergo various reactions such as elimination and substitution, ML models could be used to predict the product distribution under different conditions, thus guiding experimental design and accelerating the discovery of new synthetic methodologies.

Table 2: Potential Applications of Machine Learning for this compound
Application AreaMachine Learning ApproachPotential Impact
Conformational AnalysisPredicting conformational energies and equilibrium populations.Rapid and accurate determination of the most stable conformers in different environments.
Reaction PredictionPredicting the major products and yields of reactions.Accelerated discovery of new reactions and optimization of existing synthetic routes.
Kinetic ModelingPredicting reaction rates and activation energies.Deeper understanding of reaction mechanisms and improved process control.

Exploration of Mechanistic Details in Complex Reaction Environments

This compound is a cornerstone for studying the mechanistic details of elimination reactions, particularly the E2 mechanism, in complex reaction environments. The rigid chair conformation of the cyclohexane (B81311) ring imposes strict stereochemical constraints on this reaction, requiring an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

The rate and regioselectivity of the E2 elimination of this compound are highly dependent on the reaction environment, including the choice of base and solvent. For the reaction to proceed, the molecule must adopt a conformation where both chlorine atoms are in axial positions, which is the less stable conformer. The equilibrium between the diequatorial and diaxial conformers is influenced by the polarity of the solvent; polar solvents tend to favor the more polar diequatorial conformer, which can slow down the rate of elimination.

By systematically varying the base and solvent, researchers can probe the intricate details of the E2 transition state. For example, the use of bulky bases can alter the regioselectivity of the reaction, favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). These studies provide fundamental insights into the interplay of steric and electronic effects in chemical reactions, which is essential for controlling the outcome of synthetic transformations.

Q & A

Basic Research Questions

Q. How can the most stable conformation of trans-1,2-dichlorocyclohexane be determined experimentally and computationally?

  • Methodological Answer : The dominant conformation (diaxial vs. diequatorial) is resolved using computational energy minimization (e.g., molecular mechanics or DFT calculations) and validated via NMR spectroscopy. Chair conformations are modeled, and steric/electronic effects are quantified. For example, this compound favors diequatorial conformers due to reduced 1,3-diaxial strain, as shown by energy comparisons in modeling studies . Experimentally, 1H^{1}\text{H} NMR coupling constants (e.g., axial vs. equatorial proton environments) and 13C^{13}\text{C} chemical shifts confirm substituent orientations .

Q. What synthetic routes are reliable for preparing this compound with high stereoselectivity?

  • Methodological Answer : A classic method involves reacting cyclohexene with benzenesulphonyl chloride in the presence of AlCl3_3, which directs trans-addition via a chloronium ion intermediate . Alternative approaches include vicinal dichlorination using MoCl5_5, which retains the trans configuration without isomerization under controlled conditions (e.g., low temperature, inert solvents) . Reaction monitoring via TLC and GC-MS ensures purity and stereochemical fidelity.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization includes:

  • NMR : 1H^{1}\text{H} NMR (300 MHz, CDCl3_3) shows distinct multiplet patterns at δ 4.08–3.94 (axial/equatorial H) and δ 1.84–1.65 (methylene protons). 13C^{13}\text{C} NMR confirms Cl substitution at C1 and C2 (δ 63.30) .
  • Raman Spectroscopy : C-Cl stretching bands (550–600 cm1^{-1}) differentiate conformers and quantify solvent effects on isomerization thermodynamics .

Advanced Research Questions

Q. How do solvent polarity and pressure influence the conformational equilibrium of this compound?

  • Methodological Answer : Solvent polarity stabilizes polar conformers (e.g., diequatorial Cl groups) via dipole-dipole interactions. Raman and variable-temperature NMR studies in solvents like diethyl ether reveal that increased pressure favors less polar axial-axial conformers (negative reaction volume, ΔV = −2.1 cm3^3/mol), while polar solvents shift equilibrium toward diequatorial forms . Global thermodynamic analysis (ΔG, ΔH, ΔS) quantifies these effects .

Q. Why does this compound resist isomerization to the cis isomer under MoCl5_5 catalysis?

  • Methodological Answer : MoCl5_5-mediated chlorination proceeds via a radical or ionic mechanism that preserves stereochemistry. Control experiments confirm no cis-trans interconversion occurs under standard reaction conditions (e.g., 0–25°C, non-polar solvents), likely due to high energy barriers for chair flipping in the rigid cyclohexane framework . Computational studies (activation energy calculations) support this kinetic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Dichlorocyclohexane
Reactant of Route 2
trans-1,2-Dichlorocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.